Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl chloroformate to yield the methyl ester. The final step involves the cyclization of the ester with sodium azide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Methyl 5-chloro-2-(3-fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Methyl 5-chloro-2-(3-iodopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and agrochemicals .
Biological Activity
Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry and agrochemicals. This compound features a triazole ring and a chlorinated pyridine moiety, which contribute to its diverse biological activities. Its molecular formula is C9H6Cl2N4O2, with a molecular weight of 273.08 g/mol.
Anticancer Activity
The triazole ring is also linked to anticancer properties. Recent studies have demonstrated that various 1,2,3-triazole hybrids exhibit promising antitumor abilities. For example, certain derivatives have shown significant cytotoxic effects against lung cancer cell lines (H460) with IC50 values as low as 6.06 μM . The mechanism often involves inducing apoptosis and increasing reactive oxygen species (ROS) production in cancer cells .
Enzyme Inhibition
This compound may also interact with enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. Triazoles are known for their ability to inhibit AChE and butyrylcholinesterase (BuChE), which can be beneficial in developing multitargeted inhibitors for conditions like Alzheimer's disease .
Summary of Biological Activities
Synthesis and Evaluation of Derivatives
Recent studies have focused on synthesizing various derivatives of triazole compounds to enhance their biological activity. For instance, the synthesis of hybrids combining 1,2,3-triazoles with other bioactive scaffolds has been reported to improve pharmacological profiles significantly. These hybrids demonstrated enhanced anticancer activities across multiple cancer types including prostate and breast cancers .
Specific Compound Evaluations
In one study evaluating a series of triazole-containing compounds, researchers found that specific derivatives exhibited strong antimicrobial activity against E. coli with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL . Such findings highlight the potential of this compound to be further investigated for similar applications.
Properties
Molecular Formula |
C9H6Cl2N4O2 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
methyl 5-chloro-2-(3-chloropyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H6Cl2N4O2/c1-17-9(16)6-7(11)14-15(13-6)8-5(10)3-2-4-12-8/h2-4H,1H3 |
InChI Key |
YEPJKYSLPZIGPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1Cl)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.